2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one
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Overview
Description
2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one is an organic compound with the molecular formula C5H5BrF2O and a molecular weight of 198.99 g/mol . This compound is characterized by the presence of a bromine atom and a difluorocyclopropyl group attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one typically involves the reaction of 2,2-difluorocyclopropylmethanol with bromine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted ethanones.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives under appropriate conditions.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom and the difluorocyclopropyl group can participate in electrophilic and nucleophilic interactions, respectively . These interactions can modulate the activity of enzymes or other proteins, leading to specific biochemical effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one:
2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one: The presence of additional halogen atoms can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of bromine and difluorocyclopropyl groups, which confer distinct chemical and biological properties.
Biological Activity
2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one is a fluorinated ketone that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms can significantly alter the pharmacological properties of organic compounds, enhancing their metabolic stability and bioavailability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C5H5BrF2O
- Molecular Weight: 201.00 g/mol
- CAS Number: 1185439-92-2
The biological activity of this compound is primarily attributed to its ability to act as a reversible inhibitor of cysteine proteases. These enzymes play crucial roles in various cellular processes, including protein degradation and cell signaling. The introduction of the difluorocyclopropyl group enhances the compound's lipophilicity and binding affinity to target enzymes.
Antiviral Activity
Recent studies have indicated that fluorinated ketones, including this compound, exhibit antiviral properties. For instance, research has demonstrated that similar difluoromethyl ketones can inhibit the replication of coronaviruses by targeting the main protease (Mpro), which is essential for viral replication. This suggests that compounds with similar structures may also possess antiviral activity against other pathogens.
Study on Cytoprotective Effects
A notable study investigated the cytoprotective effects of a related difluoromethyl ketone on lung fibroblasts infected with human coronavirus (hCoV-229E). The compound demonstrated significant protective effects in the micromolar range, indicating that structural analogs like this compound may also provide similar benefits against viral infections .
Inhibition of Cysteine Proteases
Another research effort focused on the design and synthesis of peptide-based α,α-difluoromethyl ketones as cysteine protease inhibitors. These studies revealed that such compounds could serve as reversible inhibitors, suggesting a promising avenue for therapeutic development in diseases where cysteine proteases are implicated .
Data Summary
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C5H5BrF2O |
Molecular Weight | 201.00 g/mol |
CAS Number | 1185439-92-2 |
Biological Activity | Cysteine protease inhibition; potential antiviral activity |
Properties
IUPAC Name |
2-bromo-1-(2,2-difluorocyclopropyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2O/c6-2-4(9)3-1-5(3,7)8/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTZMYKVBVLRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185439-92-2 |
Source
|
Record name | 2-bromo-1-(2,2-difluorocyclopropyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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